[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. . This compound plays a crucial role in various biochemical processes, including the synthesis of glycogen and the metabolism of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate” involves multiple steps. One common method is the phosphorylation of uridine with phosphoric acid derivatives under controlled conditions . The reaction typically requires the presence of catalysts and specific pH levels to ensure the correct formation of the diphosphate group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale bioreactors. The process involves the fermentation of microorganisms that naturally produce uridine derivatives. These microorganisms are genetically engineered to enhance the yield of the desired compound. The fermentation broth is then subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uridine-5’-triphosphate (UTP), while reduction can yield uridine-5’-monophosphate (UMP) .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: It plays a crucial role in the study of cellular metabolism and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of biofuels and biodegradable plastics
Mechanism of Action
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in the synthesis of glycogen and the metabolism of carbohydrates. The molecular targets include glycogen synthase and various kinases that regulate energy transfer within cells .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-monophosphate (UMP): A precursor in the synthesis of UDP.
Uridine-5’-triphosphate (UTP): A higher phosphorylated form of UDP.
Cytidine-5’-diphosphate (CDP): Another nucleotide with similar biochemical functions.
Uniqueness
The uniqueness of “[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate” lies in its specific role in glycogen synthesis and carbohydrate metabolism. Unlike other nucleotides, it serves as a direct precursor for the synthesis of glycogen, making it essential for energy storage in cells .
Properties
Molecular Formula |
C15H24N2O17P2 |
---|---|
Molecular Weight |
570.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i3T2 |
InChI Key |
HSCJRCZFDFQWRP-SWBLRQLRSA-N |
Isomeric SMILES |
[3H]C([3H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.